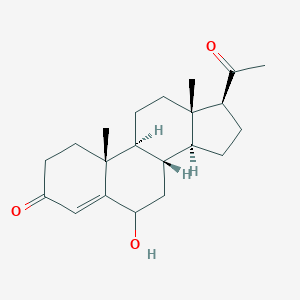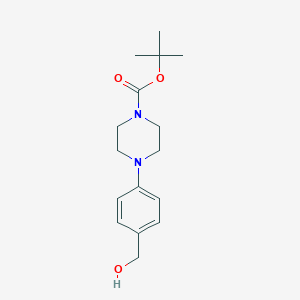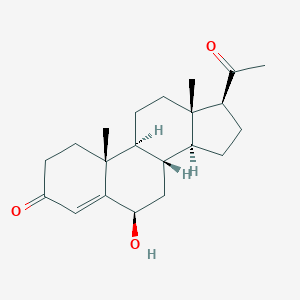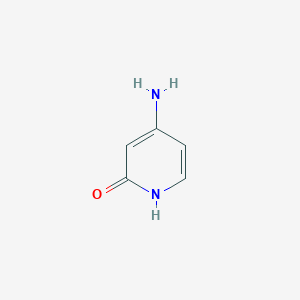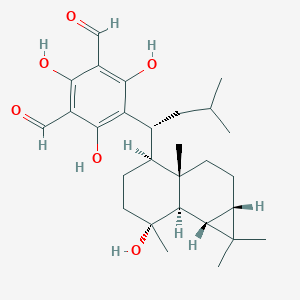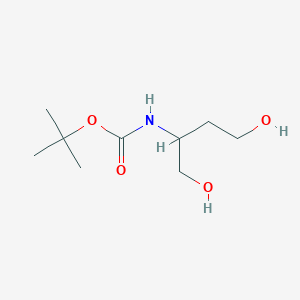
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate
Overview
Description
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate, also known as tert-butyl carbamate, is an organic compound used as a reagent in organic synthesis. It has a molecular weight of 205.25 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 1,4-dihydroxybutan-2-ylcarbamate . The InChI code for the compound is 1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) .Physical And Chemical Properties Analysis
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate is a solid substance . It is soluble in water, ethanol, and acetone, and is miscible with most organic solvents.Scientific Research Applications
Synthesis and Applications in Organic Chemistry :
- (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is an intermediate in synthesizing natural product jaspine B, with cytotoxic activity against human carcinoma cell lines. This compound is synthesized from L-Serine in several steps, including esterification, Bn protection, Boc protection, and Corey-Fuchs reaction (Tang et al., 2014).
Crystallography and Molecular Structure :
- The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, has been studied, confirming its molecular configuration (Ober et al., 2004).
Chemical Properties and Interactions :
- Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are studied for their crystal structures, demonstrating interactions like hydrogen and halogen bonds with carbonyl groups (Baillargeon et al., 2017).
Biomedical Applications :
- Tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), has been synthesized for medical applications (Zhao et al., 2017).
Polymer Science :
- Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate derivatives have been used in creating environmentally benign CO2-based copolymers, such as poly(tert-butyl 3,4-dihydroxybutanoate carbonate), demonstrating potential in biocompatible polymer production (Tsai et al., 2016).
properties
IUPAC Name |
tert-butyl N-(1,4-dihydroxybutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRFBSWOIUAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



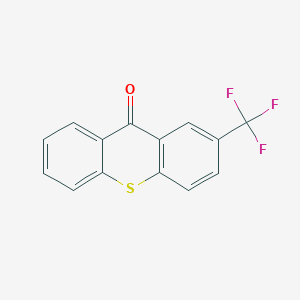
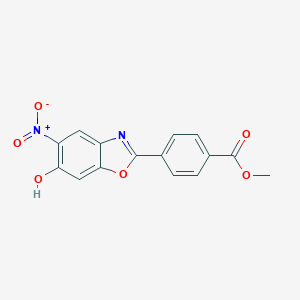
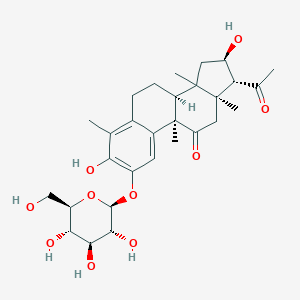
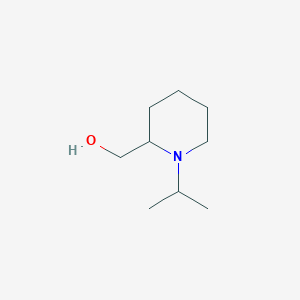
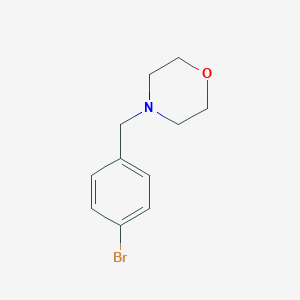
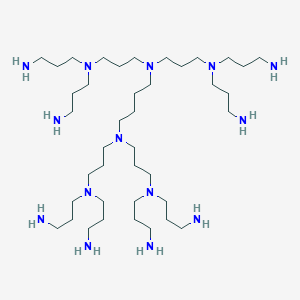
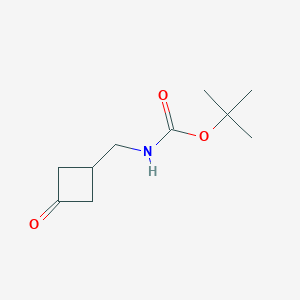
![(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid](/img/structure/B139449.png)
